molecular formula C2H5I<br>CH3CH2I<br>C2H6I- B044018 Iodoethane CAS No. 75-03-6

Iodoethane

Cat. No.: B044018
CAS No.: 75-03-6
M. Wt: 156.97 g/mol
InChI Key: HVTICUPFWKNHNG-UHFFFAOYSA-N
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Description

Iodoethane, also known as ethyl iodide, is a colorless, flammable chemical compound with the chemical formula C₂H₅I. It is an alkyl halide where an iodine atom is bonded to an ethyl group. This compound is commonly used as an ethylating agent in organic synthesis due to its ability to transfer ethyl groups to other molecules .

Mechanism of Action

Target of Action

Iodoethane, also known as ethyl iodide, is a colorless flammable chemical compound . It is primarily used as an ethylating agent in organic synthesis . The primary targets of this compound are organic compounds with active sites that can undergo nucleophilic substitution or elimination reactions.

Mode of Action

This compound interacts with its targets through a process known as alkylation . In this process, the iodide ion (I-) of this compound acts as a good leaving group, allowing the ethyl group (C2H5) to form a bond with the target molecule . This results in the transfer of the ethyl group from this compound to the target molecule, effectively “ethylating” the target.

Pharmacokinetics

Due to its small size and lipophilic nature, it is expected to have good bioavailability and can easily cross biological membranes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of light can cause this compound to decompose and turn yellow or reddish due to dissolved iodine . Additionally, this compound should be stored in the presence of copper powder to avoid rapid decomposition . These factors can influence the stability and efficacy of this compound as an ethylating agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodoethane can be synthesized by heating ethanol with iodine and red phosphorus. The reaction involves the formation of phosphorus triiodide, which then reacts with ethanol to produce this compound and phosphorous acid: [ 3 \text{C}_2\text{H}_5\text{OH} + \text{PI}_3 \rightarrow 3 \text{C}_2\text{H}_5\text{I} + \text{H}_3\text{PO}_3 ] This reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting hydroiodic acid with ethanol. The reaction mixture is then distilled to separate this compound from other by-products. To prevent rapid decomposition, this compound is often stabilized with copper powder during storage .

Chemical Reactions Analysis

Types of Reactions: Iodoethane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: this compound readily participates in nucleophilic substitution reactions due to the good leaving group properties of the iodide ion. For example, it reacts with sodium hydroxide to form ethanol: [ \text{C}_2\text{H}_5\text{I} + \text{NaOH} \rightarrow \text{C}_2\text{H}_5\text{OH} + \text{NaI} ]

    Formation of Grignard Reagents: this compound reacts with magnesium in dry ether to form ethylmagnesium iodide, a Grignard reagent used in various organic synthesis reactions: [ \text{C}_2\text{H}_5\text{I} + \text{Mg} \rightarrow \text{C}_2\text{H}_5\text{MgI} ]

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.

    Grignard Reagent Formation: The reaction is typically carried out in anhydrous ether to prevent the Grignard reagent from reacting with water.

Major Products:

Scientific Research Applications

Iodoethane has several applications in scientific research:

Comparison with Similar Compounds

    Methyl Iodide (CH₃I): Similar to iodoethane but with a methyl group instead of an ethyl group.

    Propyl Iodide (C₃H₇I): Similar to this compound but with a propyl group instead of an ethyl group.

    Isopropyl Iodide (C₃H₇I): Similar to propyl iodide but with an isopropyl group.

Uniqueness of this compound: this compound is unique due to its balance between reactivity and stability. It is more reactive than longer-chain alkyl iodides like propyl iodide but more stable than shorter-chain alkyl iodides like methyl iodide. This makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

iodoethane
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InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3
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InChI Key

HVTICUPFWKNHNG-UHFFFAOYSA-N
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Canonical SMILES

CCI
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Molecular Formula

Record name ETHYL IODIDE
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DSSTOX Substance ID

DTXSID9058783
Record name Ethane, iodo-
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Molecular Weight

155.97 g/mol
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Physical Description

Liquid, Highly refractive liquid with an ethereal odor; Colorless when fresh, turns red on exposure to light and air; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO LIGHT.
Record name Ethane, iodo-
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Record name Ethyl iodide
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Record name ETHYL IODIDE
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Boiling Point

72 °C
Record name ETHYL IODIDE
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Flash Point

61 °C c.c.
Record name ETHYL IODIDE
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Solubility

Solubility in water, g/100ml at 20 °C: 0.4
Record name ETHYL IODIDE
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Density

Relative density (water = 1): 1.936
Record name ETHYL IODIDE
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Vapor Density

Relative vapor density (air = 1): 5.4 (calculated)
Record name ETHYL IODIDE
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Vapor Pressure

136.0 [mmHg], Vapor pressure, kPa at 18 °C: 13.3
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CAS No.

75-03-6
Record name Iodoethane
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Record name IODOETHANE
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Record name ETHYL IODIDE
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Melting Point

-108 °C
Record name ETHYL IODIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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